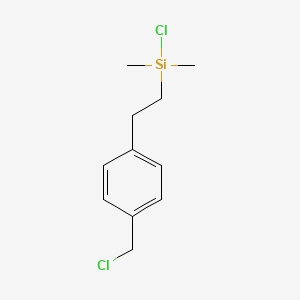
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves a silicon atom bonded to two methyl groups, a chloromethyl group, and a 2-(4-(chloromethyl)phenyl)ethyl group. The exact 3D structure is not provided in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Reactions of Silanes
Research by Matyjaszewski and Chen (1988) explores the synthesis and reactions of silanes, specifically focusing on the displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes. This study provides insights into the reactivity of different groups attached to silicon atoms, which is relevant for understanding the chemical behavior of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane in synthesis applications (Matyjaszewski & Chen, 1988).
Electrochemical Silylation of Phenylacetylene
Jouikov and Salaheev (1996) studied the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane, leading to the formation of silylated derivatives. This work highlights the potential of using electrochemical methods for modifying silane compounds, which could be applied to Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane for creating silylated products with desired properties (Jouikov & Salaheev, 1996).
Anion-Exchange Membrane for Water Desalination
Manohar, Das, and Shahi (2017) disclosed an alternative method for chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using trimethyl chlorosilane. Their work focuses on developing anion-exchange membranes (AEMs) for water desalination, demonstrating the utility of chlorosilane compounds in creating materials with specific ion-exchange capacities and physicochemical properties (Manohar, Das, & Shahi, 2017).
Nonlinear Optical Absorption of Novel Chalcone Derivative Compounds
Rahulan et al. (2014) investigated the nonlinear optical properties of a compound synthesized from a chloroform derivative, indicating the potential of chlorosilane derivatives in developing materials for optical device applications, such as optical limiters. This research suggests that modifications to the chlorosilane backbone could tune the optical properties of the resulting compounds (Rahulan et al., 2014).
Safety And Hazards
Propiedades
Número CAS |
68092-71-7 |
|---|---|
Nombre del producto |
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |
Fórmula molecular |
C11H16Cl2Si |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
Clave InChI |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
SMILES canónico |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Otros números CAS |
74143-32-1 68092-71-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



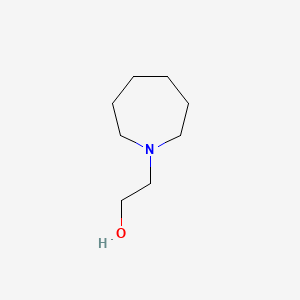
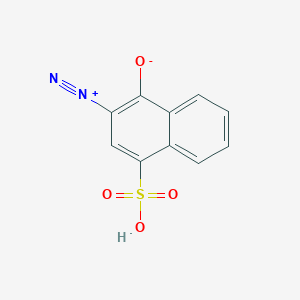
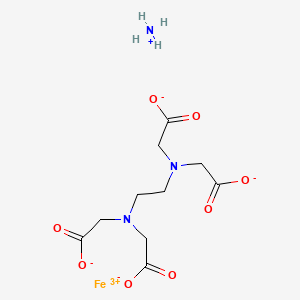
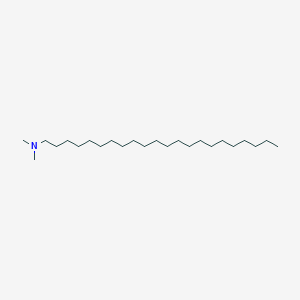
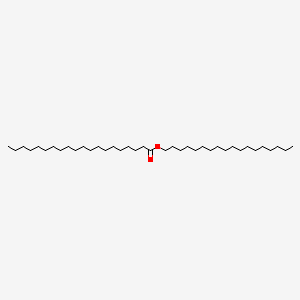
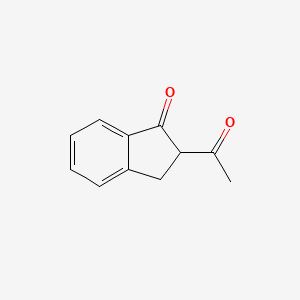
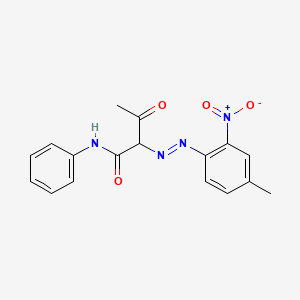
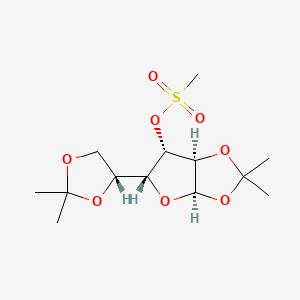
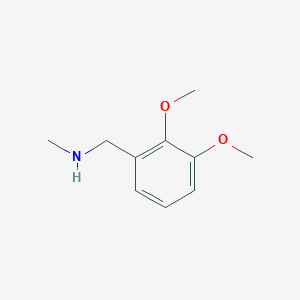
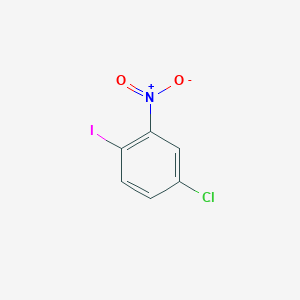
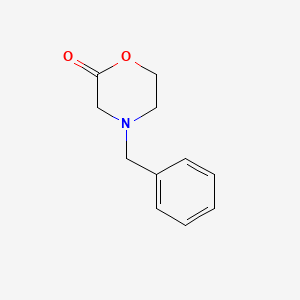
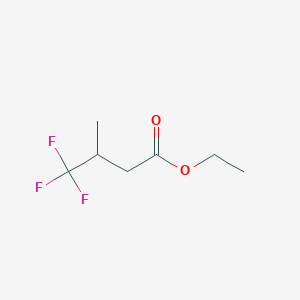
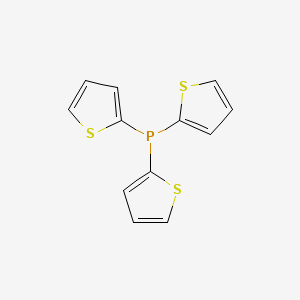
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)